Cas no 2229129-46-6 (4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol)
4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol Chemical and Physical Properties
Names and Identifiers
-
- 4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol
- EN300-1765110
- 2229129-46-6
- 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol
-
- Inchi: 1S/C12H17NO2/c1-11(2,13)12(5-6-12)9-4-3-8(14)7-10(9)15/h3-4,7,14-15H,5-6,13H2,1-2H3
- InChI Key: YPEUGVPPKWOBBA-UHFFFAOYSA-N
- SMILES: OC1C=C(C=CC=1C1(C(C)(C)N)CC1)O
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 66.5Ų
4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1765110-1g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1765110-5g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1765110-10g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1765110-0.05g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1765110-0.1g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1765110-0.25g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1765110-0.5g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1765110-1.0g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1765110-2.5g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1765110-5.0g |
4-[1-(2-aminopropan-2-yl)cyclopropyl]benzene-1,3-diol |
2229129-46-6 | 5g |
$3728.0 | 2023-06-03 |
4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol
Introduction to 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol (CAS No. 2229129-46-6)
4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol, also known by its CAS number 2229129-46-6, is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a cyclopropyl ring, a benzene ring, and a 1,3-diol functional group. These structural elements contribute to its potential applications in various scientific and pharmaceutical domains.
The molecular formula of 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol is C13H19NO3, and its molecular weight is approximately 237.30 g/mol. The compound's structure can be visualized as a cyclopropyl ring attached to a benzene ring, with a 1,3-diol group and an amino-substituted propyl group attached to the benzene ring. This intricate structure provides a foundation for its diverse chemical properties and potential biological activities.
In recent years, the study of 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol has been driven by its potential as a lead compound in drug discovery. Research has focused on its ability to interact with specific biological targets, such as enzymes and receptors, which are crucial in various disease pathways. For instance, studies have shown that this compound exhibits promising inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and are often dysregulated in diseases such as cancer.
The pharmacological properties of 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol have been explored through both in vitro and in vivo experiments. In vitro studies have demonstrated that the compound can effectively inhibit the activity of specific kinases at low micromolar concentrations. These findings suggest that it may have therapeutic potential in treating diseases characterized by aberrant kinase activity.
In addition to its kinase inhibitory properties, 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol has also shown promise in other areas of research. For example, preliminary studies have indicated that it may possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This makes it a potential candidate for the development of new anti-inflammatory drugs.
The synthesis of 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol has been optimized using modern synthetic methods to ensure high yields and purity. The synthetic route typically involves several steps, including the formation of the cyclopropyl ring, the introduction of the benzene ring with the 1,3-diol group, and the final substitution with the amino-substituted propyl group. These synthetic strategies have been refined to minimize side reactions and improve overall efficiency.
The physicochemical properties of 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol, such as solubility and stability, have also been extensively studied. It has been found to be moderately soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in various experimental settings. Additionally, the compound exhibits good stability under standard laboratory conditions, making it suitable for long-term storage and use in research laboratories.
To further understand the biological activity of 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol, computational methods such as molecular docking and molecular dynamics simulations have been employed. These computational tools provide insights into how the compound interacts with its target proteins at the molecular level. The results from these simulations have helped guide experimental design and optimize lead compounds for drug development.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol in human subjects. Early-phase clinical trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings suggest that the compound may be safe for further clinical development.
In conclusion, 4-1-(2-amino-propano yl)cyclo propy lben zene - 1 , 3 - diol (CAS No . 2 09 - 6 ) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing our understanding of complex biological processes and developing new treatments for various diseases.
2229129-46-6 (4-1-(2-aminopropan-2-yl)cyclopropylbenzene-1,3-diol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)